molecular formula C8H6N2OS B11095510 1H-pyrazol-1-yl(thiophen-2-yl)methanone

1H-pyrazol-1-yl(thiophen-2-yl)methanone

Cat. No.: B11095510
M. Wt: 178.21 g/mol
InChI Key: XFVPOIDJXOOSMT-UHFFFAOYSA-N
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Description

1H-pyrazol-1-yl(thiophen-2-yl)methanone is a heterocyclic compound that features both a pyrazole and a thiophene ring. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazol-1-yl(thiophen-2-yl)methanone typically involves the reaction of pyrazole derivatives with thiophene carboxylic acids or their derivatives. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction conditions often involve heating the reactants in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrazol-1-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

1H-pyrazol-1-yl(thiophen-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrazol-1-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 1H-pyrazol-1-yl(pyridin-2-yl)methanone
  • 1H-pyrazol-1-yl(furan-2-yl)methanone
  • 1H-pyrazol-1-yl(benzofuran-2-yl)methanone

Uniqueness: 1H-pyrazol-1-yl(thiophen-2-yl)methanone is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic properties and biological activities. The thiophene ring, in particular, enhances its potential in electronic applications compared to its analogs with different heterocyclic rings .

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

pyrazol-1-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C8H6N2OS/c11-8(7-3-1-6-12-7)10-5-2-4-9-10/h1-6H

InChI Key

XFVPOIDJXOOSMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC=CS2

Origin of Product

United States

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